molecular formula C6H10O3 B8059523 (S)-a-Hydroxy-cyclopropanepropanoic acid

(S)-a-Hydroxy-cyclopropanepropanoic acid

Cat. No.: B8059523
M. Wt: 130.14 g/mol
InChI Key: URABTPLPEKSFHH-YFKPBYRVSA-N
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Description

(S)-a-Hydroxy-cyclopropanepropanoic acid: is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . This compound is a carboxylic acid derivative and is known for its unique structural features, including a hydroxyl group and a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-a-Hydroxy-cyclopropanepropanoic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of α,β-unsaturated carboxylic acids using a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization.

Chemical Reactions Analysis

(S)-a-Hydroxy-cyclopropanepropanoic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the hydroxyl group or the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Esters and amides.

Scientific Research Applications

(S)-a-Hydroxy-cyclopropanepropanoic acid: has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

(S)-a-Hydroxy-cyclopropanepropanoic acid: can be compared with other similar compounds, such as (R)-a-Hydroxy-cyclopropanepropanoic acid and a-Hydroxy-cyclopropanepropanoic acid . The key differences lie in the stereochemistry and the presence of functional groups, which can influence the compound's reactivity and biological activity.

Comparison with Similar Compounds

  • (R)-a-Hydroxy-cyclopropanepropanoic acid

  • a-Hydroxy-cyclopropanepropanoic acid

  • Cyclopropanepropanoic acid

This comprehensive overview provides a detailed understanding of (S)-a-Hydroxy-cyclopropanepropanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-3-cyclopropyl-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URABTPLPEKSFHH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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